molecular formula C13H20N2O2 B2982506 tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2138051-99-5

tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2982506
CAS No.: 2138051-99-5
M. Wt: 236.315
InChI Key: FCDGZQGBOMGVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic organic compound featuring a 6-azabicyclo[3.2.1]octane core. This structure is characterized by a nitrogen atom at position 6 of the bicyclic framework, a cyano group (-CN) at position 2, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes.

Properties

IUPAC Name

tert-butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-10-6-11(15)5-4-9(10)7-14/h9-11H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDGZQGBOMGVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CCC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. The cyano and carboxylate groups may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tert-butyl-protected azabicyclo derivatives with varying substituents and ring systems. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Applications/Syn. Utility
tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate 2-cyano C₁₃H₁₉N₂O₂ ~239.3* Not explicitly listed ≥95 (inferred) Intermediate in drug discovery (e.g., kinase inhibitors)
tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate 5-formyl C₁₃H₂₁NO₃ 239.32 2193058-60-3 ≥95 Aldehyde functionality for nucleophilic addition reactions
tert-Butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate 8-formyl C₁₃H₂₁NO₃ 239.32 2089255-05-8 Discontinued Cross-coupling reactions (e.g., Suzuki-Miyaura)
tert-Butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate 8-formyl (3-aza) C₁₃H₂₁NO₃ 239.32 637301-17-8 95 Scaffold diversification in peptidomimetics
tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate 2-formyl (spiro) C₁₃H₂₁NO₃ 239.32 203662-55-9 95 Conformational restriction in bioactive molecules

*Molecular weight inferred from analogs in .

Key Findings:

Functional Group Influence: The cyano group in the target compound offers distinct reactivity (e.g., nitrile hydrolysis to carboxylic acids or amines) compared to formyl groups in analogs, which are pivotal for imine formation or reductive amination . Positional Isomerism: Substitution at position 2 (cyano) vs. 5 or 8 (formyl) alters steric and electronic profiles, impacting binding affinity in medicinal chemistry applications .

Structural Diversity :

  • Azabicyclo vs. Azaspiro : The bicyclo[3.2.1]octane system provides a rigid, fused-ring scaffold, whereas spiro systems (e.g., 6-azaspiro[3.4]octane) introduce axial chirality and varied dihedral angles .

Commercial Availability :

  • Several formyl-substituted analogs (e.g., CAS 2089255-05-8) are discontinued, highlighting the niche status of these intermediates .

Synthetic Utility :

  • The Boc-protected azabicyclo derivatives serve as versatile intermediates in multi-step syntheses, particularly for CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Research and Application Insights

  • Medicinal Chemistry: The 6-azabicyclo[3.2.1]octane core is prevalent in kinase inhibitors (e.g., JAK2/3 inhibitors), where the cyano group enhances metabolic stability .
  • Material Science : Formyl-substituted analogs are employed in metal-organic framework (MOF) synthesis via Schiff base formation .

Biological Activity

Tert-butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate is a compound belonging to the azabicyclic class of heterocycles, which has garnered attention for its potential biological activities. This article summarizes its structural characteristics, biological implications, and relevant research findings, including case studies and data tables.

Molecular Structure

  • Molecular Formula : C₁₂H₁₉N₁O₃
  • SMILES Notation : CC(C)(C)OC(=O)N1CC2CC1CCC2=O
  • InChIKey : IMLMCTVICONPMN-UHFFFAOYSA-N

The compound features a bicyclic structure with a cyano group and a tert-butyl ester, which contributes to its unique chemical properties.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+226.14377151.5
[M+Na]+248.12571159.5
[M+NH₄]+243.17031158.7
[M+K]+264.09965157.3
[M-H]-224.12921149.7

Pharmacological Potential

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit significant pharmacological potential, particularly in drug discovery contexts. The unique bicyclic structure allows for various modifications that can enhance biological activity.

Inhibition Studies

A study focused on the structure-activity relationship (SAR) of azabicyclo[3.2.1]octane derivatives highlighted their ability to inhibit specific enzymes associated with inflammatory responses, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous compounds like palmitoylethanolamide (PEA), enhancing their anti-inflammatory effects .

Case Studies

  • NAAA Inhibitors : A notable study identified a class of pyrazole azabicyclo[3.2.1]octane derivatives with potent NAAA inhibitory activity, demonstrating IC₅₀ values in the low nanomolar range (e.g., IC₅₀ = 0.042 μM for compound ARN19689) . These findings suggest that modifications to the azabicyclo scaffold can yield compounds with significant therapeutic potential.
  • Synthesis and Applications : The synthesis of azabicyclo[3.2.1]octanes has been explored extensively, revealing their utility as intermediates in total synthesis efforts aimed at developing new pharmaceuticals . Their distinctive structural features contribute to their effectiveness as drug candidates.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various derivatives of the azabicyclo[3.2.1]octane scaffold:

Compound NameTarget EnzymeIC₅₀ (μM)Mechanism of Action
ARN19689NAAA0.042Non-covalent
ARN16186NAAA0.655Non-covalent
Endo-pyrazine derivativeNAAA0.017Non-covalent

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate with high purity?

  • Methodology :

  • Protecting Group Strategy : Use tert-butyl carbamate (Boc) protection for the bicyclic amine to prevent unwanted side reactions during cyanation. Boc groups are stable under basic and nucleophilic conditions but can be removed with acids like TFA.
  • Cyanation : Introduce the cyano group via nucleophilic substitution or palladium-catalyzed cross-coupling. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) to ensure complete conversion.
  • Purification : Employ column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) followed by recrystallization (e.g., dichloromethane/hexane) to achieve ≥95% purity. Validate purity via HPLC (C18 column, 254 nm) .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodology :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclo[3.2.1]octane scaffold and Boc group integrity. Key signals include:
  • Boc tert-butyl protons: δ ~1.4 ppm (singlet, 9H).
  • Cyano group: δ ~120 ppm in 13C^{13}C-NMR.
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 265.3 (calculated for C13_{13}H21_{21}N2_2O2_2).
  • X-ray Crystallography (if available): Resolve stereochemical ambiguities in the bicyclic system .

Q. What storage conditions are optimal for maintaining stability?

  • Methodology :

  • Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent moisture absorption and photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for hydrolytic cleavage of the Boc group or cyano group oxidation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this bicyclic compound?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) to model energy barriers for key steps (e.g., cyclization or cyanation). Software like Gaussian or ORCA can identify transition states and intermediates.
  • Machine Learning : Train models on analogous bicyclo[3.2.1]octane syntheses to predict optimal solvents, catalysts, and reaction times. Tools like ICReDD’s reaction design platform () integrate experimental and computational data.
  • Validation : Compare predicted yields (e.g., 85–92%) with experimental results to refine algorithms .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Dynamic NMR : Detect conformational flexibility in the bicyclic system (e.g., ring puckering) by analyzing temperature-dependent 1H^1H-NMR line broadening.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., axial vs. equatorial protons). For example, NOESY cross-peaks between the cyano group and adjacent protons confirm spatial proximity.
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to trace nitrogen environments in 15N^{15}N-NMR .

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

  • Methodology :

  • Thermal Safety : Perform DSC (differential scanning calorimetry) to identify exothermic decomposition peaks (e.g., >150°C). Use reaction calorimetry to scale up safely.
  • Toxicology : Assess acute toxicity (LD50) via in vitro assays (e.g., HepG2 cell viability) and adhere to H315/H319 (skin/eye irritation) and H335 (respiratory irritation) protocols .

Contradiction Analysis Example

Issue : Discrepancies in reported 1H^1H-NMR chemical shifts for the bicyclic protons.
Resolution :

  • Hypothesis : Solvent polarity or concentration effects alter proton environments.
  • Testing : Acquire NMR spectra in CDCl3_3, DMSO-d6_6, and D2_2O. Compare shifts under identical conditions.
  • Outcome : Protons adjacent to the cyano group show downfield shifts (~0.3 ppm) in polar solvents due to dipole interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.